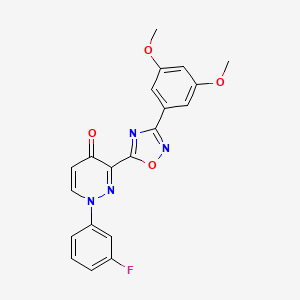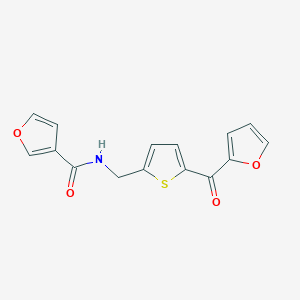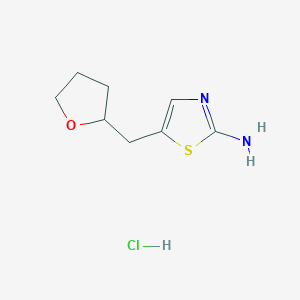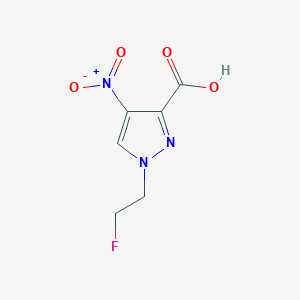![molecular formula C14H19F3N2O3 B2649807 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea CAS No. 1376353-60-4](/img/structure/B2649807.png)
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea, commonly known as HM-3, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of protein kinase C (PKC), a group of enzymes that play a crucial role in various cellular processes. HM-3 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to "3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea" have been extensively studied. For example, the synthesis of a novel series of pyrimidinones demonstrates the versatility of urea derivatives in creating compounds with potential applications in medicinal chemistry (Bonacorso et al., 2003). Another study focused on the crystal structure of metobromuron, a phenylurea herbicide, to understand its structural properties and interactions at the molecular level (Kang et al., 2015).
Pharmacological Applications
Research into the pharmacological applications of urea derivatives includes the investigation of N,N'-diarylureas as potential anti-cancer agents. These compounds were found to activate specific kinases, inhibit cancer cell proliferation, and could serve as leads for the development of new anti-cancer therapies (Denoyelle et al., 2012). Additionally, novel urea and bis-urea derivatives of primaquine have been synthesized and evaluated for their antiproliferative and antimicrobial activities, highlighting the therapeutic potential of urea derivatives in treating various diseases (Perković et al., 2016).
Environmental and Material Science Applications
Urea derivatives also play a significant role in environmental and material science research. The photodegradation and hydrolysis of substituted urea pesticides in water have been investigated, providing insights into their environmental fate and the potential for pollution mitigation strategies (Gatidou & Iatrou, 2011). In the field of materials science, the synthesis of block poly(ester-urethane)s based on polyhydroxyalkanoates demonstrates the application of urea derivatives in developing biodegradable polymers with potential uses in biomedical applications (Chen et al., 2009).
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(21,7-8-22-2)9-18-12(20)19-11-5-3-10(4-6-11)14(15,16)17/h3-6,21H,7-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSOVCFZUCHASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)

![N-[(1R,5S)-3-(3,4-Dihydro-2H-thiochromene-4-carbonyl)-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enamide](/img/structure/B2649729.png)
![5-acetamido-N-(9H-fluoren-2-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2649731.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2649733.png)
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![6-Cyclopropyl-2-[[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2649736.png)

![Methyl 2-((1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2649738.png)

![diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2649740.png)


![2-(4-Fluorophenyl)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2649747.png)